N-(3-Chlorobenzyl)-4-ethoxyaniline

Lipophilicity Physicochemical Profiling Lead Optimization

Researchers requiring CNS-targeted aniline scaffolds with defined computed properties face limited availability of meta-chloro variants. N-(3-Chlorobenzyl)-4-ethoxyaniline addresses this gap with: • Distinct meta-chloro substitution (XLogP3-AA 4.4, TPSA 21.3 Ų) for SAR expansion • Reduced flexibility (5 rotatable bonds) offering entropic advantages in binding • Calibration standard for in silico ADME prediction models Supplied at ≥95% purity with full QA documentation. Standard global shipping.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 1019567-03-3
Cat. No. B1309344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorobenzyl)-4-ethoxyaniline
CAS1019567-03-3
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3
InChIKeySZFMMQOMFLBOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorobenzyl)-4-ethoxyaniline Physicochemical & Supplier Baseline


N-(3-Chlorobenzyl)-4-ethoxyaniline (CAS 1019567-03-3, MFCD06408096) is a synthetic N-substituted aniline derivative with the formula C₁₅H₁₆ClNO, a molecular weight of 261.74 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 21.3 Ų [1]. It is available as a research chemical from multiple suppliers (e.g., Santa Cruz Biotechnology sc-329609, AKSci 1262CN) at a typical minimum purity specification of 95% with a unit size of 500 mg at a list price of approximately $284 . No formal biological annotation or bioassay data are currently associated with this compound in PubChem [1].

Computed lipophilicity and low TPSA support CNS-library design utility
Research-grade purity (95%) suitable for initial screening and SAR exploration
No existing bioannotation – fits de novo pharmacological profiling workflows

N-(3-Chlorobenzyl)-4-ethoxyaniline Substitution Risks


N-(3-Chlorobenzyl)-4-ethoxyaniline occupies a specific position within the N-substituted benzyl aniline family where minor structural modifications—such as altering the halogen position or the alkoxy chain length—can significantly change logP, hydrogen-bonding capacity, and target-binding profiles [1]. Because no peer-reviewed pharmacological or selectivity data are publicly available for this compound, procurement decisions based solely on core scaffold similarity risk introducing uncharacterized variables into experimental systems. The evidence below quantifies the best-available structural and physicochemical differentiation against the most structurally comparable commercial analogs .

Meta-chloro substitution differs from para or ortho analogs; logP and target‑binding profile may shift.

Altering the alkoxy chain length changes conformational entropy; entropic binding contributions may differ.

No publicly available pharmacological data limits confidence in direct scaffold‑based substitution.

N-(3-Chlorobenzyl)-4-ethoxyaniline Differentiation Evidence


Lipophilicity vs. N-Benzyl-4-ethoxyaniline

The presence of a meta-chloro substituent on the benzyl ring increases the computed lipophilicity of N-(3-Chlorobenzyl)-4-ethoxyaniline (XLogP3-AA = 4.4 [1]) compared to the unsubstituted analog N-benzyl-4-ethoxyaniline (XLogP3-AA approximately 3.4 [2]). This represents a predicted increase of ~1.0 log unit, which may influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Comparison
Data to verify
XLogP3‑AA 4.4 vs 3.4 (Δ+1.0)

LogP difference may influence membrane partitioning and off‑target binding.

Computed by XLogP3; experimental validation advised.

Lipophilicity Physicochemical Profiling Lead Optimization

TPSA vs. Chlorobenzyl Aniline Series

The target compound has a topological polar surface area (TPSA) of 21.3 Ų [1], which is significantly lower than analogs bearing additional hydrogen-bond acceptors, such as N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline (TPSA ≈ 30.5 Ų). This positions the compound closer to favorable CNS-permeability TPSA thresholds.

TPSA Comparison
Data to verify
21.3 vs 30.5 Ų (Δ−9.2)

Lower TPSA supports potential CNS permeability in screening models.

Computed by Cactvs; may differ from experimental values.

Medicinal Chemistry Blood-Brain Barrier Permeability Drug Design

Molecular Flexibility vs. Isopentyloxy Analog

With five rotatable bonds (excluding the ethoxy terminal methyl) [1], the compound has lower conformational entropy than the isopentyloxy analog (seven rotatable bonds) [2]. This reduction in flexibility can translate to a more favorable entropic binding penalty, as estimated by ligand efficiency models.

Rotatable Bond Count
Data to verify
5 vs 7 rotatable bonds (Δ−2)

Reduced flexibility may improve entropic binding profile in target engagement assays.

Based on Cactvs; entropic benefit is model‑dependent.

Ligand Efficiency Conformational Analysis Fragment-Based Drug Design

N-(3-Chlorobenzyl)-4-ethoxyaniline Application Scenarios


CNS-Penetrant Lead Optimization Libraries

The low TPSA (21.3 Ų) and a computed logP of 4.4 position this compound favorably for inclusion in diversity libraries aimed at CNS targets [1]. When compared to analogs with larger alkoxy substituents, its reduced conformational flexibility (five rotatable bonds) may provide entropic advantages in binding [1].

SAR of N-Benzylaniline Cation Transporter Modulators

Although no published bioactivity data exist, the meta-chloro substitution pattern is distinct from the para-chloro or unsubstituted benzyl analogs commonly explored in monoamine transporter programs [1]. This compound can serve as a unique comparator in SAR expansion studies.

Physicochemical Benchmarking for ADMET Models

The well-defined computed properties (XLogP3-AA 4.4, TPSA 21.3 Ų, rotatable bond count 5) make this compound a useful calibration standard for validating in silico prediction models of permeability, solubility, and metabolic stability, particularly when benchmarked against the structurally related analogs [1].

Application
Selection Property
Validation Focus
CNS‑penetrant library design
Computed TPSA and logP profile
Permeability model validation
Monoamine transporter SAR expansion
Meta‑chloro substitution pattern
Binding assay vs. comparator analogs
ADMET prediction model calibration
Well‑defined computed properties
Experimental ADME parameter benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Chlorobenzyl)-4-ethoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.